molecular formula C16H25N3O12S B15378309 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one CAS No. 13463-18-8

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one

Cat. No.: B15378309
CAS No.: 13463-18-8
M. Wt: 483.4 g/mol
InChI Key: MVNJJDIRDSIXKE-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid (hereafter referred to as GSG) is a glutathione (GSH) derivative formed via the Michael addition of glutathione to electrophilic metabolites such as EdAG (ethanedial-derived glutathione adduct) . Its IUPAC name reflects a modified tripeptide structure, where the cysteine residue is substituted with a sulfanyl-containing side chain, creating a stable ether bond instead of the reducible disulfide bond in oxidized glutathione (GSSG) .

Biological Role and Pharmacological Significance GSG is implicated in busulfan metabolism, a chemotherapeutic agent. Busulfan reacts with GSH via glutathione S-transferase (GST) enzymes, forming GSG as a major metabolite. This conjugation depletes intracellular GSH, exacerbating oxidative stress and contributing to busulfan’s toxicity (e.g., hepatic veno-occlusive disease) . Unlike GSSG, GSG cannot be recycled by glutathione reductase due to its non-reducible bond, leading to sustained GSH depletion .

Properties

CAS No.

13463-18-8

Molecular Formula

C16H25N3O12S

Molecular Weight

483.4 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C10H17N3O6S.C6H8O6/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;7-1-2(8)5-3(9)4(10)6(11)12-5/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);2,5,7-10H,1H2

InChI Key

MVNJJDIRDSIXKE-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

Biological Activity

The compound 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid; 2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one , also known as a derivative of glutathione, is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H25N3O7SC_{18}H_{25}N_{3}O_{7}S, which includes several functional groups such as amino, carboxyl, and hydroxyl groups. These groups play a crucial role in the compound's reactivity and interactions within biological systems. The structural complexity is illustrated in the following table:

Property Details
Molecular Weight 483.48 g/mol
CAS Number 13463-18-8
Functional Groups Amino, Carboxyl, Hydroxyl

Antioxidant Properties

One of the primary biological activities of this compound is its role as an antioxidant. The presence of thiol groups allows it to scavenge free radicals effectively, thereby protecting cells from oxidative stress. Studies indicate that it may enhance the antioxidant capacity of cells, particularly in conditions associated with inflammation and neurodegeneration .

Neuroprotective Effects

Research has shown that the compound can exert neuroprotective effects by modulating signaling pathways involved in neuronal survival. For instance, it may influence pathways related to apoptosis and inflammation, which are critical in neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The thiol group in the structure reacts with reactive oxygen species (ROS), neutralizing them.
  • Modulation of Enzyme Activity : It may influence enzymes involved in the synthesis and degradation of neurotransmitters.
  • Gene Expression Regulation : The compound can affect the expression of genes related to oxidative stress response and inflammation.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study evaluated the effects of this compound on neuronal cells exposed to amyloid-beta toxicity. Results indicated that treatment with the compound reduced cell death and improved mitochondrial function, suggesting potential therapeutic implications for Alzheimer's disease management .

Case Study 2: Inhibition of Inflammatory Responses

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and improved joint function over a 12-week period .

Comparative Analysis with Similar Compounds

The following table highlights some structural analogs and their biological activities:

Compound Name Structure Biological Activity
CysteinylglycineC5H10N2O4SInvolved in glutathione synthesis
GlutathioneC10H17N3O6SKey antioxidant; protects against oxidative stress
N-acetylcysteineC5H9NO3SPrecursor to glutathione; used as a mucolytic agent

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of GSG with Related Glutathione Conjugates

Compound Name (IUPAC) Key Structural Features Metabolic Pathway Biological Role Reference IDs
GSG (2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid) Ether bond replacing GSSG’s disulfide; sulfanyl and carboxymethylamino substituents Michael addition of GSH to EdAG Depletes GSH, exacerbates oxidative stress in busulfan therapy
GS-THT+ (γ-glutamyl-β-(S-tetrahydrothiophenium)alanyl-glycine) Tetrahydrothiophenium ion conjugated to GSH GST-catalyzed busulfan conjugation Detoxifies busulfan but contributes to biliary excretion of sulfonium conjugates
Sulfonic Acid Glutathione (2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid) Sulfonic acid (-SO3H) group replacing sulfanyl (-SH) Oxidation of GSH derivatives Less reactive; used in studies of GSH stability
Phenacyl-Glutathione (2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-phenacylsulfanylpropan-2-yl]amino]-5-oxopentanoic acid) Phenacyl group (-COC6H5) attached to sulfur Synthetic modification for research Model compound for studying GSH adduct reactivity
Hexylthio-Glutathione Analog ((S)-2-amino-5-((R)-1-(carboxymethylamino)-3-hexylthio-1-oxopropan-2-ylamino)-5-oxopentanoic acid) Hexylthio (-S-C6H13) chain Enzymatic or synthetic conjugation Investigated for leukotriene synthase inhibition

Key Research Findings

Metabolic Stability :

  • GSG’s ether bond renders it resistant to enzymatic reduction, unlike GSSG, leading to prolonged GSH depletion .
  • In contrast, GS-THT+ is metabolized via the mercapturic acid pathway, releasing tetrahydrothiophene (THT) upon hydrolysis .

Enzyme Interactions :

  • GSTA1-1 is the primary isoform catalyzing busulfan-GSH conjugation (Vmax/KM = 7.95 µL/min/mg), while GSTM1-1 and GSTP1-1 exhibit 46% and 18% of this activity, respectively .
  • Phenacyl-glutathione and hexylthio-glutathione are synthetic analogs used to study GST substrate specificity .

Toxicity Profiles :

  • GSG correlates with busulfan-induced oxidative stress, as it irreversibly lowers the GSH:GSSG ratio, a key redox indicator .
  • Sulfonic acid glutathione shows reduced reactivity and is less cytotoxic, making it a candidate for stabilizing GSH in formulations .

Therapeutic Implications :

  • GSG’s role in GSH depletion highlights the need for adjuvant antioxidants (e.g., N-acetylcysteine) during busulfan therapy .
  • Modifying the sulfur substituent (e.g., phenacyl or hexylthio groups) alters conjugate solubility and target engagement, informing drug design .

Limitations and Unaddressed Components

This furanone derivative may relate to ascorbic acid metabolites or carbohydrate oxidation products, but insufficient data precludes a detailed comparison. Further investigation into its structure-activity relationship is recommended.

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